molecular formula C14H17N5O B2978956 (1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1234940-88-5

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2978956
CAS No.: 1234940-88-5
M. Wt: 271.324
InChI Key: AHYIZHYWJHOVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.324. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Activity : A series of novel triazole analogues of piperazine, including compounds similar to (1-methyl-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone, were synthesized and evaluated for their antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. Compounds with specific substituents on the piperazine ring exhibited significant inhibition of bacterial growth, suggesting their potential for further development as antibacterial agents (Nagaraj et al., 2018).

Endocannabinoid Hydrolases Inhibition

  • FAAH and MAGL Inhibitors : Research on benzotriazol-1-yl carboxamide scaffold derivatives, closely related to the core structure of interest, showed their effectiveness as inhibitors against human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These compounds demonstrated potent inhibitory activities, with certain compounds showing selectivity towards either FAAH or MAGL, highlighting their potential therapeutic applications in modulating endocannabinoid signaling (Morera et al., 2012).

Central Nervous System Receptor Affinity

  • CNS Receptor Ligands : A novel synthesis approach for 4-substituted-(1-benzylpiperazin-2-yl)methanols from (S)-serine led to compounds with promising interactions with σ1-receptors, indicating potential applications in the development of central nervous system (CNS) therapeutics (Beduerftig et al., 2001).

Antimicrobial and Antifungal Activity

  • Antimicrobial Properties : Novel benzofuran-based 1,2,3-triazoles showed high antimicrobial activity, underscoring the versatility of triazole compounds in developing new antimicrobial agents (Sunitha et al., 2017).

Acetylcholinesterase Inhibition

  • AChE and BChE Inhibitors : Arylisoxazole-phenylpiperazine derivatives were explored for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identifying compounds with significant potency. This research suggests the potential of such structures in treating conditions associated with cholinesterase activity (Saeedi et al., 2019).

Tubulin Polymerization Inhibition

  • Cancer Therapeutics : N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine were identified as potent inhibitors of tubulin polymerization, displaying excellent antiproliferative properties against a wide range of cancer cell lines. These findings open up possibilities for the development of new cancer treatments (Prinz et al., 2017).

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17-11-13(15-16-17)14(20)19-9-7-18(8-10-19)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYIZHYWJHOVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.